REACTION_SMILES
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[CH2:7]([Li:8])[CH2:9][CH2:10][CH3:11].[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[CH:6].[Cl:12][CH2:13][CH2:14][CH2:15][CH2:16][I:17].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1.[OH2:18]>>[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[C:6][CH2:16][CH2:15][CH2:14][CH2:13][Cl:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#C[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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C[Si](C)(C)C#CCCCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |